![molecular formula C20H18Cl2N2O4 B2355832 1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 2034305-79-6](/img/structure/B2355832.png)
1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone, commonly known as BDP, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BDP is a small molecule that has been synthesized through a series of chemical reactions, and its structure has been characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
Wound Healing Applications
One study on derivatives closely related to the compound of interest showed significant wound healing properties. These compounds were evaluated in vivo using incision and dead space wound models on Swiss albino rats. Compounds with specific functional groups were observed to enhance wound healing, increase the rate of epithelialization, and improve the tensile strength of incision wounds, indicating potential applications in medicinal chemistry for tissue repair and regeneration (K. Vinaya et al., 2009).
Structural and Theoretical Studies
Another area of application involves structural and theoretical studies of similar compounds. For example, a compound was synthesized and characterized using various spectroscopic techniques and single crystal X-ray diffraction, revealing its molecular geometry and potential for interaction with biological molecules. This research contributes to understanding the structural basis of molecular interactions, which is crucial for drug design and the development of new materials (C. S. Karthik et al., 2021).
Cytotoxic Studies and Docking Studies
Another study focused on the synthesis and characterization of a compound through click chemistry, followed by evaluation of its cytotoxicity. This research highlights the potential use of similar compounds in developing therapeutic agents by understanding their interaction with biological targets, such as proteins, through molecular docking studies (M. Govindhan et al., 2017).
Oxidation and Catalysis
Research on the oxidation of primary alcohols to aldehydes using related compounds demonstrates their potential use as catalysts in organic synthesis. This application is significant for developing efficient, selective chemical processes for producing various organic compounds (J. Einhorn et al., 1996).
Propiedades
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4/c21-13-5-6-17(15(22)11-13)26-12-19(25)24-9-7-14(8-10-24)27-20-23-16-3-1-2-4-18(16)28-20/h1-6,11,14H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOWOONOZRKSPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3O2)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
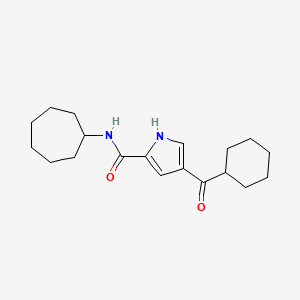
![2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2355750.png)

![(4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2355753.png)
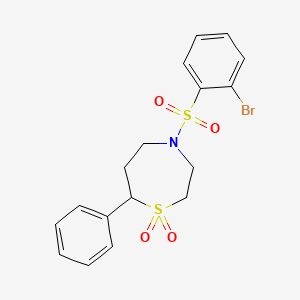
![4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine](/img/structure/B2355758.png)
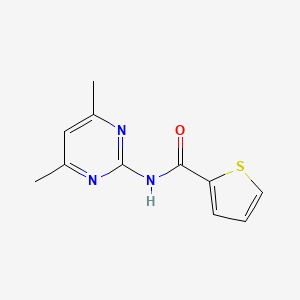
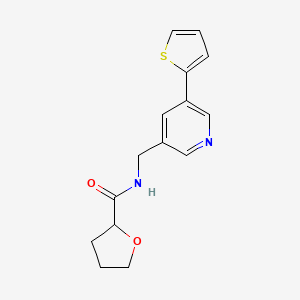
![N-(3-(1H-imidazol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2355764.png)
![Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate](/img/structure/B2355767.png)
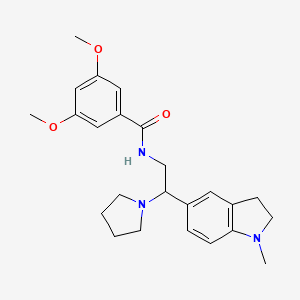
![[2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2355769.png)
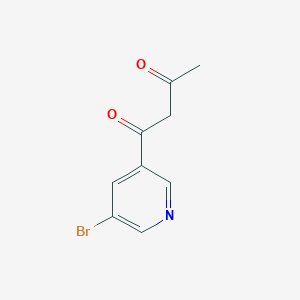
![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355772.png)
